molecular formula C25H21ClN4O2 B11033680 2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide

2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B11033680
M. Wt: 444.9 g/mol
InChI Key: ZIDPYKDMGZFDES-UHFFFAOYSA-N
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Description

2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a benzimidazole ring with a tetrahydropyrimidine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Tetrahydropyrimidine Moiety: The benzimidazole core is then reacted with a suitable aldehyde and ammonia or an amine to form the tetrahydropyrimidine ring.

    Benzylation: The intermediate product is benzylated using benzyl chloride in the presence of a base.

    Acetylation: Finally, the compound is acetylated with 4-chlorophenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their anthelmintic properties.

    Tetrahydropyrimidine Derivatives: Compounds such as pyrimethamine, used as antimalarial agents.

Uniqueness

What sets 2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(4-CHLOROPHENYL)ACETAMIDE apart is its unique combination of structural features from both benzimidazole and tetrahydropyrimidine classes. This hybrid structure may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

2-(1-benzyl-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C25H21ClN4O2/c26-19-10-12-20(13-11-19)27-23(31)14-18-16-29-22-9-5-4-8-21(22)28-25(29)30(24(18)32)15-17-6-2-1-3-7-17/h1-13,18H,14-16H2,(H,27,31)

InChI Key

ZIDPYKDMGZFDES-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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